L-Rhamnose

描述

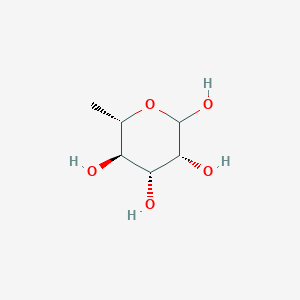

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-JFNONXLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019197 | |

| Record name | L-Rhamnopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

398.00 to 399.00 °C. @ 760.00 mm Hg | |

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73-34-7, 10485-94-6, 3615-41-6 | |

| Record name | 6-Deoxy-L-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Rhamnopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 °C | |

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Ecological Distribution of L Rhamnose

L-Rhamnose in Plant Kingdom Polysaccharides

This compound is a significant constituent of plant cell walls and is present in various plant polysaccharides. himedialabs.comwatson-int.comzellbio.eu

This compound is an essential structural component of plant cell walls, particularly within the pectic polysaccharides. watson-int.com Rhamnogalacturonan I (RG-I) is a prominent rhamnose-containing cell wall polysaccharide in land plants. portlandpress.com RG-I is characterized by repeating units of [-L-Rha-α1,4-D-GalA-α1,4-], where α-L-Rhamnose forms the backbone and serves as a branching point for sidechains. portlandpress.com This structure is crucial for the flexibility and stability of the plant cell wall and is essential for growth and development. portlandpress.com Pectic polysaccharides, including RG-I, along with other polysaccharides, constitute a major part of the plant cell wall. portlandpress.com this compound is also a component of pectin (B1162225), a heteropolysaccharide found in the primary cell walls of terrestrial plants. biorxiv.org

This compound is frequently found as a sugar component in various plant secondary metabolites. biorxiv.orgebi.ac.uk It commonly decorates flavonoids, such as kaempferol (B1673270) and quercetin, which are often found in the flowering tissues of plants. portlandpress.com this compound is also present in the glycosidic structures of terpenoids and saponins (B1172615). biorxiv.org For instance, in Solanum tuberosum, a rhamnosyltransferase (SGT3) is responsible for transferring rhamnose to the initial galactose or glucose residue of β-solanine or β-chaconine, respectively, which are steroidal glycoalkaloids. portlandpress.com

Rhamnogalacturonans (RG-I and RG-II) in Plant Cell Walls

This compound in Microbial Organisms

This compound is commonly found in microbial organisms, including bacteria, archaea, fungi, and viruses. wikipedia.orgmdpi.comnih.govnih.gov

This compound is a frequent component in bacteria and archaea. portlandpress.combiorxiv.org It is a common constituent of various bacterial polysaccharides, including lipopolysaccharides (LPSs), extracellular polysaccharides (EPSs), capsular polysaccharides (CPSs), and cell wall polysaccharides. mdpi.com this compound is a common component of the O-antigen of LPS in both Gram-positive bacteria like Lactococcus lactis and Enterococcus faecalis, and Gram-negative bacteria such as Salmonella enterica, Shigella flexneri, and Escherichia coli. biorxiv.org It is also a component of the outer cell membrane of acid-fast bacteria in the Mycobacterium genus, which includes the organism causing tuberculosis. wikipedia.org this compound can also be found in the S-layer of some archaea, sometimes as a response to different growth conditions. portlandpress.com The biosynthesis of this compound in bacteria and archaea typically involves a pathway starting from dTDP-D-glucose. nih.gov

Some examples of bacteria containing this compound include:

| Organism | Type of Presence | Reference |

| Mycobacterium genus | Outer cell membrane | wikipedia.org |

| Lactococcus lactis | O-antigen of LPS, cell wall polysaccharide | portlandpress.combiorxiv.org |

| Enterococcus faecalis | O-antigen of LPS, enterococcal polysaccharide antigen | portlandpress.combiorxiv.org |

| Salmonella enterica | O-antigen of LPS | biorxiv.org |

| Shigella flexneri | O-antigen of LPS | biorxiv.org |

| Escherichia coli | O-antigen of LPS, metabolite | biorxiv.orgnih.govnih.gov |

| Pseudomonas aeruginosa | Polysaccharide antigen on LPS, rhamnolipids | wikipedia.orgwatson-int.comportlandpress.com |

| Acinetobacter species | Capsular O-antigen | biorxiv.org |

| Streptococcus pyogenes | Cell wall biogenesis and pathogenesis | nih.gov |

| Streptococcus agalactiae | Cell wall biogenesis and pathogenesis | nih.gov |

| Listeria species | Wall teichoic acids (WTAs) | researchgate.net |

This compound has been detected in fungi and viruses. wikipedia.orgmdpi.comnih.govnih.gov In eukaryotes, including fungi, the biosynthesis of this compound typically involves a pathway starting from UDP-D-glucose. nih.govresearchgate.net this compound biosynthesis pathways have also been surprisingly described in some giant viruses. nih.gov For instance, the giant algal-infecting virus, Paramecium bursaria Chlorella virus 1, has been observed to contain GDP-α-D-rhamnose. portlandpress.com

Presence in Bacteria and Archaea

Enantiomeric Forms: this compound vs. D-Rhamnose Distribution in Nature

While most naturally occurring sugars are in the D-form, this compound is the predominant enantiomeric form found in nature. wikipedia.orgresearchgate.net However, examples of naturally occurring D-rhamnose exist, particularly in some species of bacteria, such as Pseudomonas aeruginosa and Helicobacter pylori. wikipedia.org Pseudomonas species are known to produce glycoconjugates containing both L- and D-Rhamnose. portlandpress.com The biosynthesis of this compound typically occurs via the rml or udp pathways, while D-rhamnose is synthesized via the gdp pathway. biorxiv.org These pathways are generally mutually exclusive, with the exception of Pseudomonas, which possesses both rml and gdp pathways. biorxiv.org

Biosynthesis Pathways and Enzymology of L Rhamnose

Nucleotide Sugar Precursors in L-Rhamnose Biosynthesis

The activated precursors for this compound biosynthesis are typically nucleotide sugars. The two main precursors are deoxythymidinediphosphate-L-Rhamnose (dTDP-L-Rha) and Uridine (B1682114) Diphosphate-L-Rhamnose (UDP-L-Rha) frontiersin.orgmdpi.comresearchgate.net. dTDP-L-Rha is commonly found in bacteria and archaea, while UDP-L-Rha is primarily observed in plants and some eukaryotes like fungi and algae biorxiv.orgnih.govportlandpress.com.

The dTDP-L-Rhamnose pathway, also known as the rml pathway, is the most prevalent route for this compound biosynthesis, particularly in bacteria and archaea biorxiv.orgportlandpress.com. This pathway involves a sequence of four enzymatic steps starting from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) frontiersin.orgmdpi.complos.org. The genes encoding the enzymes for this pathway (rmlA, rmlB, rmlC, and rmlD) are often found clustered together in the genome nih.govmdpi.com.

The four enzymes involved in the dTDP-L-Rha pathway are RmlA, RmlB, RmlC, and RmlD, acting in sequential order frontiersin.orgmdpi.commicrobiologyresearch.org.

RmlA (EC 2.7.7.24) is the first enzyme in the dTDP-L-Rhamnose biosynthetic pathway. It functions as a glucose-1-phosphate thymidylyltransferase, catalyzing the formation of dTDP-D-glucose from α-D-glucose-1-phosphate and dTTP frontiersin.orgresearchgate.netresearchgate.netresearchgate.net. This reaction involves the transfer of a thymidyldiphosphate nucleotide (TDP) to glucose-1-phosphate researchgate.net. Based on the reverse reaction, RmlA is also known as a pyrophosphorylase mdpi.com. RmlA has been noted for its unusual promiscuity towards both sugar-1-phosphates and nucleotide triphosphate substrates mdpi.com.

RmlB (EC 4.2.1.46) is the second enzyme in the pathway and acts as a dTDP-D-glucose 4,6-dehydratase frontiersin.orgresearchgate.netproteopedia.org. This enzyme catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose researchgate.netproteopedia.org. The catalytic mechanism involves an oxidation of the C4 hydroxyl group of the D-glucose residue, followed by dehydration researchgate.net. This process leads to the formation of a 4-keto intermediate researchgate.net. RmlB is a homodimer, with each monomer containing an N-terminal NAD-binding domain and a C-terminal sugar nucleotide binding domain mdpi.comproteopedia.org. The enzyme requires NAD+ as a cofactor frontiersin.org.

RmlC (EC 5.1.3.13) is the third enzyme in the dTDP-L-Rha pathway and functions as a dTDP-4-keto-6-deoxy-glucose 3,5-epimerase frontiersin.orgresearchgate.netdrugbank.com. This enzyme catalyzes the epimerization at the C3 and C5 positions of dTDP-4-keto-6-deoxy-D-glucose, converting it to dTDP-4-keto-L-rhamnose (dTDP-4-keto-6-deoxy-L-mannose) frontiersin.orgdrugbank.comuniprot.org. The reaction involves a double epimerization frontiersin.orgplos.org. Studies have shown that RmlC is capable of epimerizing at both C-3' and C-5' positions .

RmlD (EC 1.1.1.133) is the final enzyme in the dTDP-L-Rha biosynthetic pathway frontiersin.orgresearchgate.net. It functions as a dTDP-4-keto-L-rhamnose reductase, catalyzing the reduction of the C4 keto group of dTDP-4-keto-L-rhamnose to a hydroxyl group, yielding dTDP-L-rhamnose frontiersin.orgplos.orgmdpi.com. This reaction is NADPH-dependent, requiring NADPH as a cofactor frontiersin.orgmdpi.com. RmlD is a homodimer, with an N-terminal domain for NAD(H) binding and a C-terminal domain for substrate binding mdpi.com. It can utilize both NADH and NADPH as cofactors uniprot.org.

Here is a summary of the dTDP-L-Rhamnose biosynthesis pathway:

| Step | Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

| 1 | RmlA | Glucose-1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate | None |

| 2 | RmlB | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | NAD+ |

| 3 | RmlC | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose | None |

| 4 | RmlD | dTDP-4-keto-L-rhamnose, NADPH | dTDP-L-rhamnose, NADP+ | NADPH |

The UDP-L-Rhamnose pathway, also known as the udp pathway, is the primary route for this compound biosynthesis in plants and some eukaryotes biorxiv.orgnih.gov. This pathway typically starts from UDP-glucose biorxiv.org. While the dTDP-L-Rha pathway in bacteria involves four distinct enzymes, the UDP-L-Rha pathway in plants can be more streamlined, sometimes involving bifunctional enzymes biorxiv.org.

In plants, the conversion of UDP-glucose to UDP-L-Rhamnose can occur via UDP-4-keto-6-deoxy-glucose as an intermediate mdpi.com. Enzymes involved in this pathway in plants, such as RHM (UDP-L-rhamnose synthase), can be single polypeptides containing multiple enzymatic activities, including 4,6-dehydratase and 3,5-epimerase/4-reductase activities biorxiv.orgplos.org. This contrasts with the separate enzymes (RmlB, RmlC, RmlD) found in the bacterial dTDP-L-Rha pathway biorxiv.orgmdpi.com.

Here is a simplified overview of the UDP-L-Rhamnose biosynthesis pathway in plants:

| Step | Enzyme(s) | Substrate(s) | Product(s) |

| 1 | Ugd/RHM | UDP-glucose | UDP-4-keto-6-deoxy-glucose |

| 2 | Uger/RHM | UDP-4-keto-6-deoxy-glucose | UDP-L-rhamnose |

Note: In some plants, a single fusion protein (RHM) can catalyze both steps biorxiv.org.

Uridine Diphosphate-L-Rhamnose (UDP-L-Rha) Pathway (udp pathway)

UDP-Rha Synthases (RHMs)

In plants and other eukaryotes, UDP-L-rhamnose is synthesized from UDP-glucose via a pathway involving dehydration, epimerization, and reduction steps. mdpi.comnih.gov This process is catalyzed by UDP-Rha synthases (RHMs). nih.gov In Arabidopsis thaliana, for instance, three isoenzymes, RHM1, RHM2/RHM4, and RHM3, are known to convert UDP-glucose to UDP-rhamnose through a UDP-4-keto-6-deoxy-glucose intermediate. nih.gov These enzymes often function as multi-functional proteins, possessing the activities of UDP-D-Glc 4,6-dehydratase, UDP-4-keto-6-deoxy-D-Glc 3,5-epimerase, and UDP-4-keto-L-Rha 4-keto-reductase. nih.gov Some plants, such as Arabidopsis thaliana, have a fusion protein (RHM) that combines the activities of Ugd and Uger, resulting in a single-step pathway from UDP-glucose to UDP-L-rhamnose. biorxiv.org

Guanosine (B1672433) Diphosphate-D-Rhamnose (GDP-D-Rha) Pathway (gdp pathway)

The GDP-D-Rha pathway is responsible for the biosynthesis of GDP-α-D-rhamnose, a less common form of activated rhamnose. researchgate.netportlandpress.com This pathway has been reported in organisms such as Pseudomonas, Aneurinibacillus thermoaerophilus, and the chlorovirus PBCV-1. portlandpress.com The synthesis of GDP-D-rhamnose involves the conversion of GDP-D-mannose through a series of enzymatic reactions. portlandpress.comnih.govontosight.ai

GDP-mannose-4,6-dehydratase (GMD)

GDP-mannose-4,6-dehydratase (GMD) is a key enzyme in the GDP-D-rhamnose biosynthesis pathway. nih.govnih.gov It catalyzes the initial step, which is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose (also known as GDP-4-dehydro-alpha-D-rhamnose). nih.govnih.govflybase.orggenome.jp This intermediate serves as a branching point for the biosynthesis of several different deoxyhexoses. nih.gov GMD is a member of the short-chain dehydrogenase/reductase (SDR) enzyme family and typically functions as a tetramer. nih.gov

GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD)

Following the action of GMD, GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD) catalyzes the final step in the biosynthesis of GDP-D-rhamnose. nih.gov This enzyme is responsible for the stereoselective reduction at position 4 of the intermediate GDP-4-keto-6-deoxy-D-mannose, leading to the production of GDP-D-rhamnose. portlandpress.comnih.gov RMD is homologous to RmlD, an enzyme found in the bacterial TDP-L-rhamnose biosynthesis pathway. nih.gov

Comparative Genomics and Phylogenetic Distribution of this compound Biosynthesis Genes

Comparative genomics studies have provided insights into the distribution and evolution of this compound biosynthesis pathways across different organisms. biorxiv.orgfrontiersin.orgresearchgate.net The Rml pathway (producing TDP-L-rhamnose) is primarily found in bacteria and archaea, being present in approximately 42% of prokaryotic genomes examined. biorxiv.org This pathway is prevalent in phyla such as Actinobacteria, Bacteroidetes, Crenarchaeota, Cyanobacteria, Fusobacteria, and Proteobacteria. biorxiv.org The UDP pathway (producing UDP-L-rhamnose) is predominantly found in plants, fungi, and algae. biorxiv.org The GDP pathway (producing GDP-D-rhamnose) is less common and appears to be restricted to certain genera like Pseudomonas and Aneurinibacillus, and some viruses. biorxiv.orgportlandpress.com

Interestingly, some organisms, such as Pseudomonas, possess genes for both the Rml and GDP pathways. biorxiv.org The presence or absence of rhamnose biosynthesis pathways can vary even among different strains of the same species, as observed in Escherichia coli and Salmonella enterica. biorxiv.org In some cases, like in Mycoplasma species, rhamnose has been detected despite the apparent absence of homologous genes for known rhamnose synthesis machinery in their sequenced genomes, suggesting potentially novel or alternative biosynthetic routes. nih.gov

The genomic organization of this compound biosynthesis genes can vary. In bacteria, the rmlA, rmlB, rmlC, and rmlD genes are often located in biosynthetic gene clusters, sometimes in conserved orders. nih.gov In Lactobacillus rhamnosus, these four genes involved in dTDP-L-rhamnose biosynthesis were identified within the exopolysaccharide biosynthesis locus. nih.gov

Phylogenetic analysis of RHM homologs in plants suggests polyphyletic origins, with different clades observed even within the same species. sci-hub.se The presence of a two-domain structure in plant RHMs may have originated in lower order Charophyceae algae, suggesting an ancient evolutionary origin for UDP-Rha synthesis. sci-hub.se

Genetic Regulation of this compound Biosynthesis and Utilization

The genetic regulation of this compound biosynthesis and utilization pathways is complex and varies among organisms. In Escherichia coli, the utilization of this compound is controlled by transcriptional regulators, including RhaS and RhaR, which belong to the AraC family of transcription factors. frontiersin.orgmdpi.comigem.org These regulators activate the expression of genes involved in this compound transport (rhaT) and catabolism (rhaBAD operon) in the presence of this compound. frontiersin.orgmdpi.comfrontiersin.org The rhaRS operon, encoding the regulators RhaR and RhaS, is also regulated, with RhaR activating its transcription in the presence of this compound, leading to increased levels of both regulators. mdpi.comigem.orgfrontiersin.org This regulatory system is also subject to carbon catabolite repression, where glucose can prevent the expression of genes for this compound utilization. mdpi.comigem.org

In filamentous fungi like Aspergillus nidulans, this compound catabolism genes are co-regulated with those encoding α-L-rhamnosidases, enzymes that release this compound from substrates. d-nb.info This induction is mediated by the this compound-responsive transcription factor RhaR. d-nb.info

In plants, the activity of UDP-Rha synthases like RHM1 in Arabidopsis thaliana is thought to be transcriptionally regulated. biorxiv.org RHM1 has been observed to localize to biomolecular condensates, termed 'rhamnosomes', and their formation is required for UDP-rhamnose synthesis and organ development, suggesting a novel regulatory mechanism involving protein condensation. biorxiv.org

Catabolism and Microbial Degradation of L Rhamnose

Phosphorylated L-Rhamnose Degradation Pathways in Bacteria (e.g., Escherichia coli)

The phosphorylated pathway is characteristic of most bacteria, including Escherichia coli. This pathway converts this compound into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. In E. coli, the genes involved in this compound metabolism, including those for transport, metabolism, and regulation, are found at different loci in the genome. The expression of these genes is regulated by transcriptional factors like RhaR and RhaS, which respond to the presence of this compound.

The phosphorylated pathway involves a series of enzymatic reactions:

The initial step in the phosphorylated pathway is the reversible isomerization of this compound to L-rhamnulose, catalyzed by this compound isomerase (L-RI). This enzyme is crucial for this compound metabolism in many microorganisms. This compound exists primarily in a pyranose form in solution, and the isomerase preferentially acts on the β-anomer of rhamnopyranose. A dedicated mutarotase, RhaU, facilitates the conversion of the α-anomer to the β-form. The isomerase opens the ring form of this compound, generates a linear form, and then releases linear L-rhamnulose, which quickly cyclizes to its stable form.

This compound Isomerase Activity Data:

| Enzyme Source | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Activation by Co²⁺ | Reference |

| Pseudomonas stutzeri | This compound | Not specified | 9.0 | 30 | Required (MnCl₂) | |

| Thermotoga saccharolyticum NTOU1 | This compound | 380 | Not specified | Not specified | Not specified | |

| Thermotoga saccharolyticum NTOU1 | L-Lyxose | 130 | Not specified | Not specified | Not specified | |

| Caldicellulosiruptor obsidiansis OB47 (recombinant) | This compound | 277.6 | 8.0 | 85 | Significant | |

| Caldicellulosiruptor obsidiansis OB47 (recombinant) | L-Mannose | 57.9 | 8.0 | 85 | Significant | |

| Caldicellulosiruptor obsidiansis OB47 (recombinant) | D-Allose | 13.7 | 8.0 | 85 | Significant | |

| Caldicellulosiruptor obsidiansis OB47 (recombinant) | L-Fructose | 9.6 | 8.0 | 85 | Significant |

Following isomerization, L-rhamnulose is phosphorylated at the C-1 position by L-rhamnulose kinase (RhaB), an ATP-dependent enzyme. This reaction yields L-rhamnulose 1-phosphate and ADP. L-rhamnulose kinase belongs to the hexokinase-hsp70-actin superfamily and requires the presence of divalent metal ions like Mg²⁺ or Mn²⁺ for catalysis. Structural studies of E. coli L-rhamnulose kinase have revealed a significant conformational change upon substrate binding and identified key residues involved in catalysis.

The final step in the core phosphorylated pathway is the cleavage of L-rhamnulose 1-phosphate by L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD). This enzyme catalyzes the reversible aldol (B89426) cleavage reaction, producing dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. L-rhamnulose-1-phosphate aldolase is classified as a Class II aldolase and utilizes a divalent metal ion, such as Zn²⁺, as an electron sink in its catalytic mechanism. DHAP is an intermediate of glycolysis, thus connecting this compound catabolism to central metabolism. L-lactaldehyde can be further metabolized, either oxidized to pyruvate (B1213749) under aerobic conditions or reduced to L-1,2-propanediol under anaerobic conditions in E. coli.

Key Enzymes and Products in the Phosphorylated Pathway (E. coli):

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | EC Number |

| This compound Isomerase (RhaA) | This compound <=> L-Rhamnulose | This compound | L-Rhamnulose | 5.3.1.14 |

| L-Rhamnulose Kinase (RhaB) | ATP + L-Rhamnulose => ADP + L-Rhamnulose 1-phosphate | ATP, L-Rhamnulose | ADP, L-Rhamnulose 1-phosphate | 2.7.1.5 |

| L-Rhamnulose-1-phosphate Aldolase (RhaD) | L-Rhamnulose 1-phosphate <=> DHAP + L-Lactaldehyde | L-Rhamnulose 1-phosphate | Dihydroxyacetone phosphate, L-Lactaldehyde | 4.1.2.19 |

L-Rhamnulose Kinase Phosphorylation

Non-Phosphorylated this compound Degradation Pathways

In contrast to the phosphorylated route, some microorganisms, including certain fungi and bacteria, degrade this compound through non-phosphorylated pathways. Two main non-phosphorylated pathways have been identified: the aldolase pathway and the diketo-hydrolase pathway.

The non-phosphorylated aldolase pathway is characteristic of many fungi, such as Aspergillus niger and Aureobasidium pullulans, and has also been found in some bacteria, including Azotobacter vinelandii and Sphingomonas sp. This pathway converts this compound into pyruvate and L-lactaldehyde through a series of four enzymatic reactions.

The steps in this pathway are:

this compound is converted to L-rhamnono-γ-lactone by this compound-1-dehydrogenase (LRA1/LraA).

L-rhamnono-γ-lactone is hydrolyzed to L-rhamnonate by L-rhamnono-γ-lactonase (LRA2/LrlA).

L-rhamnonate is dehydrated to L-2-keto-3-deoxyrhamnonate (L-KDR) by L-rhamnonate dehydratase (LRA3/LrdA).

L-KDR is cleaved by L-2-keto-3-deoxyrhamnonate aldolase (LRA4/LkaA), yielding pyruvate and L-lactaldehyde.

In many fungi, the genes encoding these enzymes are located in an LRA gene cluster, although the organization can vary between species.

Enzymes and Intermediates in the Non-Phosphorylated Aldolase Pathway:

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) |

| This compound-1-dehydrogenase (LRA1/LraA) | This compound => L-Rhamnono-γ-lactone | This compound | L-Rhamnono-γ-lactone |

| L-Rhamnono-γ-lactonase (LRA2/LrlA) | L-Rhamnono-γ-lactone => L-Rhamnonate | L-Rhamnono-γ-lactone | L-Rhamnonate |

| L-Rhamnonate dehydratase (LRA3/LrdA) | L-Rhamnonate => L-2-keto-3-deoxyrhamnonate (L-KDR) | L-Rhamnonate | L-2-keto-3-deoxyrhamnonate |

| L-2-keto-3-deoxyrhamnonate aldolase (LRA4/LkaA) | L-KDR => Pyruvate + L-Lactaldehyde | L-2-keto-3-deoxyrhamnonate | Pyruvate, L-Lactaldehyde |

Another non-phosphorylated pathway is the diketo-hydrolase pathway, observed in organisms

Aldolase Pathway (e.g., Fungi, Azotobacter vinelandii)

Microbial Diversity in this compound Catabolism

A wide range of microorganisms, primarily bacteria and some fungi, are known to catabolize this compound. Comparative genomics studies have reconstructed this compound catabolic pathways and transcriptional regulons in bacteria from diverse taxonomic lineages, including Actinobacteria, Bacteroidetes, Chloroflexi, Firmicutes, Proteobacteria, and Thermotogae frontiersin.orgosti.govnih.gov. Specific bacterial genera and species where this compound utilization has been characterized include Escherichia coli, Salmonella enterica serovar Typhimurium, Clostridium phytofermentans, Clostridium beijerinckii, Azotobacter vinelandii, Sphingomonas sp., Pseudomonas stutzeri, Lactobacillus rhamnosus, and Haloferax volcanii (an archaeon) frontiersin.orgresearchgate.netasm.orgmdpi.com.

Bacteria typically employ a phosphorylated pathway for this compound degradation, converting it to dihydroxyacetone phosphate (DHAP) and lactaldehyde nih.govmdpi.comresearchgate.net. This pathway involves enzymes such as this compound isomerase, rhamnulose kinase, and rhamnulose-1-phosphate aldolase nih.gov. Variations in key enzymes within this pathway have been observed across different bacterial species frontiersin.org. For instance, a novel bifunctional enzyme, L-rhamnulose-phosphate aldolase (RhaE) fused to L-lactaldehyde dehydrogenase (RhaW), has been identified in diverse bacteria including Chloroflexi, Bacilli, and Alphaproteobacteria frontiersin.orgosti.govnih.gov. Another enzyme, L-lactaldehyde reductase (RhaZ), has been found in Gammaproteobacteria, including Salmonella typhimurium frontiersin.orgosti.govnih.gov.

Some bacteria, like Azotobacter vinelandii and Sphingomonas sp., as well as fungi, utilize an alternative non-phosphorylated aldolase pathway that converts this compound to pyruvate and L-lactaldehyde researchgate.netmdpi.comresearchgate.net. This pathway involves enzymes such as this compound-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase researchgate.netresearchgate.net.

The archaeon Haloferax volcanii also utilizes this compound, degrading it oxidatively to pyruvate and L-lactate via a diketo-hydrolase pathway researchgate.net.

Research findings highlight the significant variation in transcriptional regulators controlling this compound utilization genes among bacteria frontiersin.orgosti.govnih.gov. At least seven non-orthologous types of transcriptional factors appear to regulate rha genes in diverse bacterial lineages frontiersin.org.

Table 1 summarizes some of the microbial diversity in this compound catabolism and the pathways involved.

| Microorganism Type | Examples of Species | Primary Catabolic Pathway | Key Enzymes/Features Mentioned |

| Bacteria | Escherichia coli, Salmonella typhimurium, Clostridium spp., Pseudomonas stutzeri, Lactobacillus rhamnosus | Phosphorylated pathway | This compound isomerase, rhamnulose kinase, rhamnulose-1-phosphate aldolase, RhaEW (bifunctional), RhaZ |

| Bacteria | Azotobacter vinelandii, Sphingomonas sp. | Non-phosphorylated aldolase pathway | This compound-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, L-2-keto-3-deoxyrhamnonate aldolase |

| Fungi | Aspergillus niger, Aureobasidium pullulans | Non-phosphorylated pathway | This compound dehydrogenase (LraA) |

| Archaea | Haloferax volcanii | Diketo-hydrolase pathway | Oxidative degradation to pyruvate and L-lactate |

Mechanisms of this compound Uptake and Transport in Microorganisms

The uptake of this compound into microbial cells is a crucial initial step for its catabolism. Microorganisms employ various transport systems for this purpose, belonging to different protein superfamilies frontiersin.orgnih.gov.

In bacteria, this compound uptake is commonly mediated by transporters from the Drug/Metabolite Transporter (DMT) superfamily, specifically the RhaT family (2.A.7.6) nih.govplos.org. Escherichia coli, for example, utilizes the L-Rha–proton symport protein RhaT frontiersin.org. Orthologous L-Rha transporters have been identified in other γ-proteobacteria and in Bacteroidales frontiersin.org.

Another type of transporter involved in this compound uptake in bacteria belongs to the ABC superfamily. An ABC transporter, RhaSTPQ (also designated RhaFGHJ), has been described in R. leguminosarum frontiersin.org. Homologous ABC transporters have also been found and predicted to be co-regulated with rhamnohydrolases in Bacillales and Rhizobiales groups, as well as in Erwinia and Chloroflexus species frontiersin.org.

Some bacteria also possess systems for the active uptake of this compound-containing oligosaccharides, which are then degraded to this compound monosaccharides within the cytoplasm frontiersin.org. The RhaS-activated operon rhiTN in plant-pathogenic Enterobacteriales is involved in the uptake and hydrolysis of oligosaccharides produced during rhamnogalacturonan catabolism frontiersin.org.

In Clostridium beijerinckii, two different transport systems for this compound were identified: an ABC transporter and an MFS (Major Facilitator Superfamily) transporter asm.org. Transcriptional data showed that both systems were upregulated during growth on this compound asm.org.

While bacterial this compound transporters from the RhaT family are well-documented, identifying this compound transporters in eukaryotic organisms, particularly fungi, has been more recent nih.govplos.orgnih.gov. A comparative plasmalemma proteomic analysis in the filamentous fungus Aspergillus niger led to the identification of RhtA (protein ID 1119135) as an this compound transporter nih.govplos.orgnih.gov. RhtA is classified as a Family 7 Fucose: H+ Symporter (FHS) within the Major Facilitator Superfamily nih.govplos.orgnih.gov. Functional complementation studies in Saccharomyces cerevisiae and biochemical analysis using labeled this compound confirmed RhtA's role in this compound transport nih.govplos.orgnih.gov. RhtA is considered the first functionally validated eukaryotic this compound transporter identified to date nih.govplos.org.

Table 2 summarizes some of the identified this compound transport systems in microorganisms.

| Microorganism Type | Transporter Family/Type | Specific Transporters/Genes Mentioned | Examples of Species |

| Bacteria | DMT (RhaT family) | RhaT (L-Rha–proton symporter) | Escherichia coli, other γ-proteobacteria, Bacteroidales |

| Bacteria | ABC superfamily | RhaSTPQ (RhaFGHJ), homologous ABC transporters | R. leguminosarum, Bacillales, Rhizobiales, Erwinia spp., Chloroflexus spp. |

| Bacteria | MFS transporter | Unspecified MFS transporter | Clostridium beijerinckii |

| Bacteria | Systems for oligosaccharide uptake | rhiTN operon | Plant-pathogenic Enterobacteriales |

| Fungi | MFS (Family 7 FHS) | RhtA | Aspergillus niger |

| Archaea | ABC transporter | Unspecified ABC transporter | Haloferax volcanii |

L Rhamnose As a Key Constituent of Biological Macromolecules

L-Rhamnose in Bacterial Cell Surface Glycoconjugates

This compound is a common and important component of various glycoconjugates found on the surface of bacterial cells. These structures are crucial for bacterial physiology, mediating interactions with the environment, host organisms, and contributing to processes like immune evasion and biofilm formation. wikipedia.orguni.lucgl.org.cnchem960.com The incorporation of this compound into these surface molecules is essential for the survival and pathogenesis of many bacterial species. wikipedia.orguni.lu

Lipopolysaccharides (LPS) and O-Antigen Structure

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria and are also found in some Gram-positive bacteria. LPS typically consist of three parts: lipid A, the core oligosaccharide, and the O-antigen (also known as the O-side chain or O-specific polysaccharide). wikidata.orgnih.gov this compound is a frequent constituent of the O-antigen in a wide range of both Gram-negative and Gram-positive bacteria. uni.ludrugbank.comwikipedia.org

The O-antigen is a highly variable polysaccharide chain that is a key determinant of bacterial serotype specificity and plays a significant role in bacterial virulence and defense against the host immune system. uni.lunih.gov The structural diversity of O-antigens often arises from variations in the sugar composition, linkage types, and the arrangement of repeating units, which frequently include this compound. uni.lu For instance, this compound is a common component of the O-antigen in Gram-negative bacteria such as Salmonella enterica, Shigella flexneri, and Escherichia coli. uni.luwikipedia.org In some strains of E. coli, an α-L-Rha-(1→3)-α-D-GlcNAc disaccharide is found in the O-antigen polysaccharide. uni.lu D-Rhamnose is also found as a constituent of LPS in some Gram-negative bacteria, including Pseudomonas aeruginosa and Pseudomonas syringae, and in the Gram-positive bacterium Aneurinibacillus thermoaerophilus. wikipedia.org P. aeruginosa LPS includes an O-antigen A-band which is a homopolymer of D-rhamnose. nih.gov

The structure of the O-antigen can be complex and species-specific. For example, the O-antigenic polysaccharide of Pseudomonas cepacia serotype A is a linear unbranched polymer with a repeating trisaccharide unit containing 2-acetamido-2-deoxy-D-galactose and this compound residues in a 2:1 ratio, with the structure [-->3)-alpha-D-GalpNAc-(1-->3)-beta-D-GalpNAc-(1-->4)-alpha-L-Rhap -(1-->]n. uni.lu

Capsular Polysaccharides (CPS) Composition and Variation

Capsular polysaccharides (CPS) are another type of high-molecular-weight carbohydrate that forms a layer surrounding the bacterial cell surface. Rhamnose is a typical constituent of these capsular polysaccharides. wikipedia.org CPS contribute to bacterial protection, adhesion, and can be important virulence factors.

The biosynthesis of rhamnose-containing polysaccharides, including CPS, often involves the nucleotide sugar precursor dTDP-L-rhamnose. drugbank.comwikipedia.orgfishersci.se Genes involved in the biosynthesis pathway of this compound (often designated rml genes) are vital for the production of serotype-specific, rhamnose-containing CPS antigens in certain bacteria, such as Streptococcus mutans and Streptococcus pneumoniae. wikipedia.org Mutations in these rml genes can lead to a loss of rhamnose in the cell wall polysaccharides and affect the composition and expression of CPS. wikipedia.org For instance, mutation of RmlD in S. mutans resulted in a change in the composition of CPS and the absence of the serotype-specific O antigen. wikipedia.org The composition of CPS can vary even within different strains of the same bacterial species. For example, the CPS of Bacteroides fragilis strain ATCC 23745 contains L-rhamnosamine, among other sugars, while strain NCTC 9343 has a different sugar composition in its capsule. metabolomicsworkbench.org

Extracellular Polysaccharides (EPS)

Bacteria also produce and secrete extracellular polysaccharides (EPS), which are key components of the biofilm matrix. These EPS contribute to biofilm structure, stability, and provide protection to the bacterial community. alfa-chemistry.comnih.gov this compound is found as a component in some bacterial EPS. drugbank.comwikipedia.orgnih.gov For example, Pseudomonas aeruginosa produces an important EPS called Psl, which consists of D-mannose, D-glucose, and this compound. alfa-chemistry.com The presence of rare sugars like rhamnose in bacterial EPS can contribute to specific biological properties. nih.gov

Rhamnose-Containing Cell Wall Polysaccharides (RhaCWP) in Gram-Positive Bacteria

In many Gram-positive bacteria, particularly ovoid-shaped cocci within the genera Streptococcus, Enterococcus, and Lactococcus, rhamnose-containing cell wall polysaccharides (Rha-CWPS) are crucial components of the cell wall, sometimes functioning as homologues of wall teichoic acids (WTA). cgl.org.cnfishersci.semetabolomicsworkbench.orgnih.govwikipedia.orgnih.gov These polysaccharides can constitute a significant portion of the cell wall mass. fishersci.semetabolomicsworkbench.org

Rha-CWPS are typically composed of a polyrhamnose backbone with variable side-chain substituents. fishersci.semetabolomicsworkbench.org The biosynthesis of the rhamnan (B1165919) backbone requires dTDP-L-rhamnose as a precursor, synthesized through a four-step enzymatic pathway involving RmlA, RmlB, RmlC, and RmlD enzymes. fishersci.se These polysaccharides play critical roles in cell wall architecture, biogenesis, and cell division. metabolomicsworkbench.orgnih.gov They are also involved in interactions with bacteriophages, serving as receptors, and in modulating host immune responses. metabolomicsworkbench.orgnih.gov Studies on Streptococcus mutans have shown that disruption of this compound biosynthesis leads to severe growth defects, increased susceptibility to stress (like acid and oxidative stress), and impaired biofilm formation, highlighting the importance of rhamnose production for bacterial fitness and pathogenesis. uni.lu In acid-fast bacteria like Mycobacterium tuberculosis, an α-L-Rha-(1→3)-α-D-GlcNAc linker is an essential component connecting the peptidoglycan and arabinogalactan (B145846) layers, crucial for cell wall integrity and viability. uni.lu

Glycoproteins of Flagella, Fimbriae, and Pili

Glycosylation, the attachment of carbohydrates to proteins, is a widespread post-translational modification in bacteria. This compound is a constituent of the glycan moieties found on certain bacterial glycoproteins, including those that form flagella, fimbriae, and pili. wikipedia.orgwikipedia.org These protein appendages are involved in bacterial motility, adhesion, and interaction with host cells and the environment. wikipedia.org

Examples of rhamnose-containing glycoproteins include flagellin (B1172586) from Pseudomonas syringae, where the glycan can consist solely of this compound or a mixture of L- and D-rhamnose depending on the pathovar. wikipedia.org The Fap1 adhesin, a major fimbrial subunit of Streptococcus parasanguis, also contains rhamnose as part of its complex glycan composition, which includes glucose, galactose, GlcNAc, and GalNAc. wikipedia.org Glycosylation of flagellin has been demonstrated to be essential for bacterial virulence and host specificity in some cases. wikipedia.org The presence of diverse monosaccharides, including rhamnose, on bacterial flagella and pili contributes to the structural diversity of these surface organelles. wikipedia.org

This compound in Plant Cell Wall Architecture and Development

This compound is an essential and abundant monosaccharide component of plant cell walls, playing a critical role in their architecture, structural integrity, and plant development. uni.luwikipedia.org

A key location for this compound in plant cell walls is within pectic polysaccharides, particularly rhamnogalacturonan I (RG-I). uni.luwikipedia.org RG-I is characterized by a backbone composed of alternating residues of this compound and D-galacturonic acid ([-->4)-alpha-D-GalA-(1-->2)-alpha-L-Rhap-(1-->]n). uni.luwikipedia.org This RG-I backbone often carries side chains of other sugars, such as arabinans and galactans. Pectic polysaccharides, including RG-I, are major components of the plant cell wall and are crucial for maintaining cell wall flexibility, stability, and are essential for plant growth and development. uni.lu

The biosynthesis of this compound in plants occurs in the cytoplasm, where it is synthesized as the nucleotide sugar uridine (B1682114) diphosphate (B83284) (UDP)-L-rhamnose from UDP-glucose. This conversion is catalyzed by enzymes such as RHAMNOSE 1 (RHM1), RHAMNOSE 2 (RHM2), and RHAMNOSE 3 (RHM3). Recent research has shown that RHM1 can localize to specific biomolecular condensates within the cytoplasm, termed "rhamnosomes". The formation of these rhamnosomes is not merely a storage mechanism but is necessary for efficient UDP-L-rhamnose synthesis. Furthermore, the condensation of RHM1 and the subsequent UDP-L-rhamnose synthesis are required for proper cell wall synthesis and organ development in plants. Studies in Arabidopsis thaliana have demonstrated that mutations affecting RHM1 function or condensate formation lead to reduced cell wall rhamnose content and developmental defects.

Rhamnogalacturonan-I (RG-I) and Rhamnogalacturonan-II (RG-II) Structural Roles

This compound is a principal component of pectin (B1162225), a complex group of polysaccharides found in the primary cell walls of terrestrial plants. Two major pectic domains where this compound plays a critical structural role are Rhamnogalacturonan-I (RG-I) and Rhamnogalacturonan-II (RG-II).

Rhamnogalacturonan-I (RG-I) is characterized by a backbone composed of repeating disaccharide units of alternating D-galacturonic acid and this compound, specifically [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→] nih.govwikipedia.orgwikipedia.orgsigmaaldrich.comlabsolu.ca. The this compound residues in the backbone serve as attachment points for diverse neutral sugar side chains, which can be linear or branched arabinans, galactans, or arabinogalactans wikipedia.orgwikipedia.orgsigmaaldrich.comlabsolu.ca. These side chains are typically linked to the O-4 position of the rhamnose residues, although linkage at the O-3 position is also possible nih.gov. The structural complexity and branching patterns of RG-I contribute significantly to the architecture and properties of the plant cell wall wikipedia.orgwikipedia.org.

Influence on Plant Cell Expansion and Growth Patterns

The structural role of this compound in pectic polysaccharides, particularly RG-I, has a demonstrable influence on plant cell expansion and growth patterns. Research, particularly in Arabidopsis thaliana, has shown that disruptions in this compound biosynthesis can lead to significant developmental phenotypes.

Mutations in genes responsible for this compound synthesis, such as RHAMNOSE BIOSYNTHESIS 1 (RHM1), which encodes a UDP-L-rhamnose synthase, result in decreased levels of rhamnose-containing cell wall polymers macsenlab.comsigmaaldrich.com. These altered cell wall compositions are associated with dramatic changes in plant growth, including the manifestation of left-handed helical growth patterns in organs like petals and roots, and defects in epidermal cell expansion macsenlab.comsigmaaldrich.comnih.govmetabolomicsworkbench.org.

Studies suggest that rhamnose-containing cell wall polymers play a role in suppressing helical twisting during cell expansion macsenlab.com. The proper synthesis and integration of these polymers into the cell wall are necessary for normal, non-helical growth and for facilitating the controlled expansion of epidermal cells macsenlab.comsigmaaldrich.com. The precise mechanisms by which rhamnose-containing pectins regulate cell expansion and prevent helical growth are still areas of active research, but the genetic evidence highlights the critical contribution of this compound to these fundamental plant developmental processes.

This compound in Glycoproteins, Glycolipids, and Proteoglycans Across Organisms

Beyond its prominent role in plant cell wall pectins, this compound is also found as a constituent of various glycoproteins, glycolipids, and proteoglycans across a wide range of organisms, including bacteria, fungi, and even some viruses.

In bacteria, this compound is a common component of cell surface glycoconjugates, such as lipopolysaccharides (LPS) and glycoproteins mpg.denih.govnih.gov. It is often found as part of the O-antigen polysaccharide chain of LPS in both Gram-positive and Gram-negative bacteria mpg.de. This compound is also present in the glycan structures of bacterial flagella and fimbriae, which are important for motility and adhesion mpg.de. The presence of rhamnose in these bacterial surface structures can play a role in host-pathogen interactions and bacterial virulence mpg.deuni.lu.

Fungi also incorporate rhamnose into their cellular structures. This compound has been identified in glycoproteins, exopolysaccharides, and components of the fungal cell wall in various fungal species nih.gov. While the this compound biosynthesis pathway is less common in fungi compared to bacteria and plants, its presence in fungal glycans suggests a functional significance in fungal biology, potentially related to cell wall integrity or interactions with the environment or hosts nih.govmetabolomicsworkbench.org.

In plants, in addition to its role in pectin, this compound is found in some plant glycoproteins and various secondary metabolites, such as flavonoids, terpenoids, and saponins (B1172615) mpg.defishersci.atwikipedia.org. The glycosylation of these compounds with rhamnose can influence their solubility, stability, and biological activity sigmaaldrich.com. Arabinogalactan-proteins (AGPs), a diverse family of highly glycosylated proteoglycans found in plants, can also contain rhamnose as part of their complex glycan structures h-its.org.

Interestingly, this compound-containing glycan structures have also been observed in some viruses, specifically certain nucleocytoplasmic large DNA viruses (NCLDVs) that infect algae fishersci.atwikipedia.org. This highlights the diverse biological contexts in which this compound is utilized in the formation of complex carbohydrates.

Rhamnolipid Production and Biological Significance

Rhamnolipids are a well-studied class of glycolipid biosurfactants primarily produced by bacteria, most notably Pseudomonas aeruginosa uni.lunih.govfishersci.senih.govwikipedia.orgwikipedia.orgwikipedia.orgzellbio.eufishersci.cabmrb.ionih.govnih.gov. These molecules are composed of a hydrophilic head group containing one or two this compound units and a hydrophobic tail consisting of one or two β-hydroxy fatty acid chains fishersci.senih.govwikipedia.orgnih.govnih.gov. The structure can vary in the number of rhamnose units (mono- or di-rhamnolipids) and the length and branching of the fatty acid chains, leading to a variety of rhamnolipid congeners nih.govwikipedia.orgnih.gov.

The biosynthesis of rhamnolipids involves the activated form of this compound, deoxythymidine diphospho-L-rhamnose (dTDP-L-rhamnose), as a key precursor nih.govnih.govwikipedia.orgzellbio.eu. This nucleotide sugar is synthesized through a specific enzymatic pathway starting from glucose-1-phosphate and dTTP nih.govwikipedia.org.

Rhamnolipids possess significant surface-active properties, allowing them to reduce surface and interfacial tension nih.govwikipedia.orgbmrb.io. These properties underpin their diverse biological functions and potential applications. In the producing bacteria, rhamnolipids play crucial roles in processes such as swarming motility, which is a form of surface movement nih.govwikipedia.orgwikipedia.orgbmrb.io. They also contribute to biofilm formation, maturation, and dispersal, influencing the structural organization and development of bacterial communities uni.lunih.govwikipedia.orgwikipedia.org. Rhamnolipids can enhance the uptake of hydrophobic substrates by emulsifying them, making them more accessible to the bacterial cells nih.govwikipedia.org.

Furthermore, rhamnolipids exhibit antimicrobial activity against a range of bacteria and fungi, contributing to the producing organism's competitiveness and defense against rivals fishersci.sewikipedia.orgwikipedia.orgbmrb.iofishersci.nl. They can disrupt the cell membranes of target microorganisms fishersci.sewikipedia.org. In some pathogenic bacteria, rhamnolipids act as virulence factors, contributing to the ability of the bacteria to cause disease nih.govwikipedia.org.

The unique properties and biological activities of rhamnolipids have led to significant interest in their potential applications in various fields, including bioremediation of pollutants, agriculture as biocontrol agents, and the cosmetic industry nih.govfishersci.sewikipedia.orgbmrb.iofishersci.nl.

Enzymatic Synthesis and Biotechnological Production of L Rhamnose and Its Derivatives

In Vitro Enzymatic Synthesis of Nucleotide-Activated L-Rhamnose Donors

Nucleotide-activated this compound donors are essential substrates for rhamnosyltransferases (Rha-Ts) in the biosynthesis of rhamnose-containing compounds. portlandpress.commdpi.com Three primary sugar nucleotides serve as this compound donors: deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose), uridine (B1682114) diphosphate-L-rhamnose (UDP-L-rhamnose), and guanosine (B1672433) diphosphate (B83284) rhamnose (GDP-D-rhamnose). mdpi.comnih.gov dTDP-L-rhamnose and GDP-D-rhamnose are commonly found in bacteria and fungi, while UDP-L-rhamnose is primarily observed in plants and other eukaryotes. portlandpress.comnih.gov The in vitro synthesis of these donors is a key area of focus to facilitate the enzymatic synthesis of rhamnose-containing chemicals. mdpi.com

Chemoenzymatic Synthesis of dTDP-L-Rhamnose

dTDP-L-rhamnose is the most prevalent rhamnose nucleotide sugar in bacteria and is a common constituent of the O-antigen of lipopolysaccharides. portlandpress.com Its biosynthesis typically involves a four-step pathway starting from glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP). portlandpress.comfrontiersin.orgmdpi.com This pathway is catalyzed by four distinct enzymes: RmlA, RmlB, RmlC, and RmlD. frontiersin.orgmdpi.comcanada.ca

The process begins with glucose-1-phosphate thymidylyltransferase (RmlA) catalyzing the formation of dTDP-glucose (dTDP-Glc) from Glc-1-P and dTTP. frontiersin.orgmdpi.com Subsequently, dTDP-Glc-4,6-dehydratase (RmlB) performs a dehydration step. frontiersin.orgmdpi.comcanada.ca dTDP-4-keto-6-deoxy-Glc-3,5-epimerase (RmlC) then catalyzes a double epimerization at the C3' and C5' positions. frontiersin.orgmdpi.comcanada.ca Finally, dTDP-4-keto-Rha reductase (RmlD) reduces the C4' keto group to yield dTDP-L-rhamnose. frontiersin.orgmdpi.comcanada.ca

Production of UDP-L-Rhamnose and GDP-D-Rhamnose

UDP-L-rhamnose biosynthesis is primarily observed in plants and other eukaryotes. portlandpress.com This pathway often involves large, multifunctional enzymes. portlandpress.com For example, the Arabidopsis thaliana enzyme RHM is a multidomain protein capable of converting UDP-D-glucose to UDP-L-rhamnose through dehydration, epimerization, and reduction steps. portlandpress.com A bifunctional enzyme known as nucleotide-rhamnose synthase/epimerase-reductase (NRS/ER) can also act on the intermediate UDP-4-keto-6-deoxy-D-glucose to form UDP-L-rhamnose. mdpi.comnih.gov UDP-L-rhamnose synthase is a bifunctional enzyme with both epimerase and reductase activities, essential for rhamnose biosynthesis in plants and bacteria. ontosight.ai It converts UDP-4-keto-6-deoxy-D-glucose into UDP-L-rhamnose. ontosight.ai

GDP-D-rhamnose is a less common rhamnose donor found in bacteria, such as Pseudomonas species, Aneurinibacillus thermoaerophilus, and in giant viruses. portlandpress.com Its biosynthesis proceeds from GDP-D-mannose through the action of GDP-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). mdpi.com GMD catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, and RMD catalyzes the subsequent reduction to GDP-D-rhamnose. mdpi.com Some GMD enzymes, like the one from PBCV-1 virus, exhibit bifunctional activity, possessing both dehydratase and reductase functions, leading to the production of GDP-D-rhamnose and GDP-L-fucose. mdpi.com

Glycosyltransferase Activity in Rhamnose-Containing Compound Synthesis

Glycosyltransferases (GTs) are a large family of enzymes responsible for catalyzing the transfer of saccharide moieties from activated glycosyl donors to various acceptor molecules, forming glycosidic bonds. mdpi.com Rhamnosyltransferases (Rha-Ts) are a specific type of GT that utilize nucleotide-activated rhamnose (NDP-Rha) donors, such as dTDP-L-rhamnose, UDP-L-rhamnose, and GDP-D-rhamnose, to transfer rhamnose residues to a diverse range of acceptors. portlandpress.commdpi.com These acceptors can include monosaccharides, oligosaccharides, polysaccharides, lipids, proteins, nucleic acids, and small organic molecules. portlandpress.commdpi.com Enzymatic rhamnosylation catalyzed by Rha-Ts offers a highly efficient and specific method for the synthesis of rhamnose-containing biomolecules. frontiersin.orgsioc-journal.cn

Rhamnosyltransferases (Rha-Ts) Substrate Specificity and Catalysis

Rha-Ts exhibit varying degrees of substrate specificity regarding both the nucleotide sugar donor and the acceptor molecule. While some Rha-Ts show strict specificity for a particular donor, others can be more promiscuous. For instance, a UDP-L-rhamnose synthase from Acanthamoeba polyphaga Mimivirus showed higher catalytic efficiency with UDP-linked substrates but could also function on dTDP-sugars. nih.gov

The substrate specificity of Rha-Ts is crucial for determining the structure of the resulting rhamnose-containing compounds. Studies on the spinosyn rhamnosyltransferase (SpnG) from Saccharopolyspora spinosa have shown that this enzyme exhibits striking substrate promiscuity with various NDP-sugar analogs, leading to the production of corresponding glycosylated variants. nih.gov This promiscuity can be exploited for in vitro combinatorial biosynthesis of novel glycoconjugates. nih.gov

Crystal structure analysis of Rha-Ts provides insights into the molecular basis of their substrate specificity and catalytic mechanisms. The crystal structure of plant rhamnosyltransferase UGT89C1 from Arabidopsis thaliana revealed key residues involved in the recognition and specificity for UDP-L-rhamnose. nih.gov Mutational analysis identified residues like Asp356, His357, Pro147, and Ile148 as critical for sugar donor recognition. nih.gov Interestingly, a mutation in His357 allowed the enzyme to exhibit activity with both UDP-L-rhamnose and UDP-glucose. nih.gov The catalytic mechanism of UGT89C1 appears to involve a catalytic dyad (His21 and the acceptor) rather than a catalytic triad, which is common in other GTs. nih.gov

Reverse Hydrolysis for Rhamnosyl Glycoside Synthesis

In addition to the transglycosylation reactions catalyzed by glycosyltransferases, rhamnosyl glycosides can also be synthesized enzymatically through reverse hydrolysis, which is a thermodynamically controlled process catalyzed by glycosidases. nih.govplos.org Glycosidases typically catalyze the hydrolysis of glycosidic bonds, but under specific conditions, they can also catalyze their formation. nih.govplos.org

Reverse hydrolysis offers a convenient method for synthesizing rhamnosyl glycoside derivatives using free this compound as the glycosyl donor, which is often more cost-effective than the activated nucleotide sugars used in transglycosylation. plos.org An α-L-rhamnosidase from Alternaria sp. L1 has been shown to efficiently catalyze the formation of glycosidic linkages between this compound and various acceptors, including mannitol (B672), fructose, and esculin, through reverse hydrolysis. nih.govplos.org

Studies have investigated the optimal conditions for rhamnosyl glycoside synthesis via reverse hydrolysis, examining factors such as substrate concentrations, reaction time, and temperature. nih.govplos.org For example, the synthesis of rhamnosyl mannitol using the α-L-rhamnosidase from Alternaria sp. L1 achieved a maximal yield of 36.1% with 0.4 M this compound and 0.2 M mannitol at pH 6.5 and 55°C after 48 hours. nih.govplos.org The high glycosylation efficiency and broad acceptor specificity of this enzyme highlight the potential of reverse hydrolysis for the industrial-scale production of novel rhamnosyl glycosides. nih.govplos.org Reverse hydrolysis has also been explored for the enzymatic synthesis of alkyl-alpha-L-rhamnosides using alpha-rhamnosidase and water-soluble alcohols as acceptors. nih.gov

Enzymatic Bioconversion for Rare Sugar Production

This compound isomerase (L-RhI, EC 5.3.1.14) is an enzyme that catalyzes the reversible isomerization between this compound and L-rhamnulose. jst.go.jpsci-hub.se This enzyme plays a crucial role in the microbial metabolism of this compound and has attracted significant attention due to its broad substrate specificity and potential for the enzymatic production of various rare sugars. jst.go.jpsci-hub.se

L-RhI can catalyze the isomerization of several other sugars besides this compound, including L-lyxose, L-mannose, D-gulose, D-ribose, D-allose, and L-talose. glycoforum.gr.jp This broad specificity makes L-RhI a valuable tool in the "Izumoring" strategy, a systematic approach for the biotransformation of various rare sugars. jst.go.jpmdpi.com

Enzymatic bioconversion using L-RhI has been demonstrated for the production of rare sugars like D-allose and D-gulose. mdpi.combeilstein-journals.org For instance, D-allose can be produced through the enzymatic bioconversion of D-allulose catalyzed by this compound isomerase from Pseudomonas stutzeri or Bacillus pallidus. mdpi.com this compound isomerase from Bacillus subtilis has also shown relatively low Km values for substrates including this compound, L-mannose, D-ribose, and D-allose, demonstrating its potential in rare sugar production. jst.go.jp

Furthermore, enzymatic methods have been developed for the efficient synthesis of L-rhamnulose from this compound using this compound isomerase in combination with L-rhamnulose kinase and subsequent dephosphorylation. scite.ainih.gov This two-step strategy has achieved high purity and yield of L-rhamnulose. scite.ainih.gov

This compound Isomerase Applications for L-Rhamnulose and Other Rare Sugars

This compound isomerase (L-RhI, EC 5.3.1.14) is a crucial enzyme in the microbial metabolism of this compound, catalyzing the reversible isomerization between this compound and L-rhamnulose. jst.go.jpnih.govnih.gov This enzyme is present in a wide range of microorganisms. nih.govnih.gov L-RhI has gained significant attention due to its broad substrate specificity, which allows for the enzymatic production of various rare and commercially valuable sugars. jst.go.jpnih.govnih.gov

Beyond its primary function of interconverting this compound and L-rhamnulose, some L-RhIs can catalyze other reactions, making them valuable tools in the "Izumoring" strategy for the systematic biotransformation of rare sugars. jst.go.jpglycoforum.gr.jp Rare sugars are monosaccharides that occur in limited quantities in nature but possess unique physiological functions, making them important in food, pharmaceutical, and nutritional industries. jst.go.jpsci-hub.se

L-RhI has been successfully applied in the production of L-rhamnulose and various other rare sugars, including D-allose, D-gulose, L-lyxose, L-mannose, L-talose, and L-galactose. nih.govsci-hub.se For instance, L-RhI from Bacillus subtilis has been cloned and expressed for the production of D-allose from D-psicose, yielding 37.51% at equilibrium at 60°C. jst.go.jp Another application involves the conversion of D-allulose to D-allose using this compound isomerase as part of the Izumoring strategy. glycoforum.gr.jp Studies have compared the enzymatic properties of different L-RhIs and reviewed their applications in the production of L-rhamnulose and various rare sugars. nih.govsci-hub.se

This compound is catabolized in microorganisms through a pathway involving this compound isomerase (rhaA), L-rhamnulose kinase (rhaB), and L-rhamnulose-1-phosphate aldolase (B8822740) (rhaD). sci-hub.sehmdb.ca L-RhI converts this compound to L-rhamnulose, which is then phosphorylated by L-rhamnulose kinase, and finally, this compound-1-phosphate is hydrolyzed by L-rhamnulose-1-phosphate aldolase. sci-hub.se

Protein Engineering for Improved Enzyme Properties

While this compound isomerase exhibits broad substrate specificity and potential for rare sugar production, there is a desire to improve its enzymatic properties, such as thermal stability, enzymatic activity, and optimal pH for industrial applications. nih.govresearchgate.net Protein engineering approaches have been explored to enhance these characteristics. researchgate.netfrontiersin.orgnih.govresearchgate.net

Studies have focused on the rational redesign of flexible regions within the enzyme structure to improve stability. acs.org For example, computational methods, including molecular dynamics simulations, have been used to identify flexible regions in L-RhI from Clostridium stercorarium. acs.org Engineering these regions has led to improved thermostability and catalytic efficiency. acs.org Research suggests that a flexible loop region is important for enzyme activity and may be related to the evolutionary relationship between L-RhIs and D-xylose isomerases. nih.govresearchgate.net This flexible loop region is involved in shaping the active site and can influence various enzymatic properties, including substrate specificity and thermal stability. nih.gov Truncating a universal alpha-helical region (α0) identified in the L-RI family has been found to be crucial for improving the thermostability of related enzymes. acs.org

Protein engineering efforts aim to overcome limitations such as strict substrate selectivity and activity, which can hinder the widespread application of isomerases. jst.go.jp

Microbial Fermentation for this compound and Rhamnolipid Production

Microbial fermentation is a significant method for producing this compound and rhamnolipids. chemicalbook.comresearchgate.netnih.gov this compound can be produced through the fermentation of starch derivatives by selected microbial strains. europa.eu Optimization of fermentation parameters, including media composition, pH, temperature, aeration, and agitation, is crucial for maximizing rhamnose yields. europa.eu Yields of 17 g/l have been achieved in meter-scale fermentation, with ongoing efforts for larger-scale production. europa.eu

Rhamnolipids, a class of biosurfactants, consist of one or two rhamnose units linked to β-hydroxylated fatty acid chains. mdpi.comnih.govgoogle.com They are primarily produced by bacteria, particularly Gram-negative Pseudomonas species. nih.govmdpi.com Rhamnolipids have diverse applications in industries such as petroleum, food, agriculture, cosmetics, and bioremediation due to their surface-active properties, emulsification capabilities, and low toxicity. nih.govnih.govgoogle.comnih.gov

Fermentation processes for rhamnolipid production involve using various carbon sources, including glucose, glycerol (B35011), crude oil, and vegetable oils like soybean oil, palm oil, and rapeseed oil. mdpi.comnih.govacs.orgmdpi.com Nitrogen sources, such as sodium nitrate (B79036), also play a role in optimizing production. scielo.br The type of carbon source, strain, and fermentation conditions significantly impact microbial growth and biosurfactant production. mdpi.com

Reported rhamnolipid titers from Pseudomonas aeruginosa strains have varied widely, ranging from 0.5 g/L to 78 g/L, depending on factors like the amount of carbohydrate substrate, inoculation volume, and fermentation mode (batch or fed-batch). mdpi.com Yields (rhamnolipid g/substrate g) have been reported between 0.058 and 0.62. mdpi.com

Pseudomonas aeruginosa as a Rhamnolipid Producer in Fermentation Processes

Pseudomonas aeruginosa is recognized as a highly competent producer of rhamnolipids through bacterial fermentation. researchgate.netnih.govnih.govnih.govlipidmaps.org This bacterium is commonly used for the industrial production of rhamnolipids. researchgate.net P. aeruginosa produces rhamnolipids as secondary metabolites, often during the stationary phase of growth. yildiz.edu.tr

While P. aeruginosa is an efficient producer, its pathogenicity can raise safety concerns in large-scale industrial applications. nih.gov Consequently, research has focused on developing safe and economical production methods, including metabolic engineering of P. aeruginosa to reduce pathogenicity or introducing rhamnolipid biosynthesis genes into non-pathogenic strains. nih.gov The key enzymes for rhamnolipid biosynthesis, RhlA, RhlB, and RhlC, are primarily found in Pseudomonas and Burkholderia species but have been successfully expressed in non-pathogenic host bacteria. nih.gov

Fermentation conditions are optimized to enhance rhamnolipid production by P. aeruginosa. Studies have investigated the effects of carbon and nitrogen sources, temperature, pH, and agitation rate. scielo.br For instance, glucose and glycerol at 40 g/L have been identified as favorable carbon sources for rhamnolipid production by P. aeruginosa TMN, yielding 0.3 g/L and 0.25 g/L, respectively. scielo.br Sodium nitrate was found to be a preferable nitrogen source, resulting in a yield of 0.34 g/L. scielo.br Optimal conditions for P. aeruginosa TMN included 37°C, pH 7, and 200 rpm agitation. scielo.br

The addition of certain substances, such as toluene (B28343), to the fermentation medium has been explored to increase rhamnolipid production in P. aeruginosa. yildiz.edu.tr Adding 0.2% toluene at the 48th hour of fermentation resulted in a significant increase in rhamnolipid formation (3.0 g/L) compared to the control (2.3 g/L), representing a 30% increase. yildiz.edu.tr However, toluene addition can also lead to a decrease in bacterial biomass. yildiz.edu.tr

Different strains of P. aeruginosa can exhibit varying rhamnolipid production capabilities. A novel strain, P. aeruginosa BC1, has been used in a membrane bioreactor for enhanced rhamnolipid production. acs.org Using glucose and glycerol as carbon sources, rhamnolipid production reached 0.942 g/L and 1.54 g/L, respectively, without pervaporation, and increased to 1.3 g/L and 3.6 g/L with pervaporation separation, showing improvements of 38% and 134%. acs.org

Rhamnolipid production by P. aeruginosa PAO1 has also been studied using palm oil refinery by-products like palm fatty acid distillate (PFAD) and fatty acid methyl ester (FAME) as carbon sources in a 2 L bioreactor. mdpi.com The crude biosurfactant produced was predominantly monorhamnolipid and dirhamnolipid. mdpi.com Maximum crude rhamnolipid production was 1.06 g/L for PFAD and 2.1 g/L for FAME. mdpi.com

Advanced Analytical and Spectroscopic Methodologies for L Rhamnose Research

Spectroscopic Analysis of L-Rhamnose and Derivatives

Spectroscopic techniques provide invaluable insights into the molecular structure and behavior of this compound and its various derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method widely used for determining the structure and conformation of carbohydrates, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for detailed structural elucidation. researchgate.net Parameters characteristic of the anomeric protons and the conformation of constituent monosaccharides can be obtained from 1H NMR spectra. researchgate.net

NMR has been applied to distinguish between D- and this compound in polysaccharide motifs to better understand their specific functions. mdpi.com It has also been used to analyze the structure of water-soluble polysaccharides and study the reactivity of derivative polysaccharides for applications like vaccine production. mdpi.com

Mass Spectrometry (MS) for Compound Identification

Mass Spectrometry (MS) is a key technique for the identification and characterization of this compound and its associated compounds, including derivatives and components of larger glycoconjugates. Various MS approaches, such as GC-MS, MS-MS, and LC-MS, are utilized in this compound research. nih.gov

GC-MS, performed after acid hydrolysis and conversion to alditol acetates, has been used to establish this compound as a reaction product, with unambiguous identification achieved through mass spectrum interpretation and comparison of retention times with standards. nih.gov Electrospray ionization-mass spectrometry (ESI-MS) and ESI-MS/MS analyses are employed to confirm the identities of nucleotide sugars involved in this compound synthesis pathways. nih.gov For example, UDP-4-keto-6-deoxy-D-glucose (m/z 547) and UDP-6-deoxyhexose (m/z 549) have been identified using these methods. nih.gov MALDI-TOF mass spectrometry has been used to determine the molecular mass of this compound-binding lectins, with observed masses aligning with known RBLs. mdpi.com Nano-ESI MS/MS has provided amino acid sequences of lectin segments containing conserved motifs involved in this compound binding. mdpi.com

Terahertz (THz) Spectroscopy for Conformational and Dehydration Studies

Terahertz (THz) spectroscopy is a sensitive tool for probing molecular structure and dynamics, particularly useful for studying carbohydrates and their hydration states. THz time-domain spectroscopy (THz-TDS), often combined with techniques like Raman spectroscopy and powder X-ray diffraction (PXRD), has been used to investigate the spectroscopic characteristics and dehydration behavior of this compound and its monohydrate. nih.gov, mdpi.com

THz-TDS can effectively distinguish the spectral features of this compound and its monohydrate, reflecting structural changes during dehydration. nih.gov, mdpi.com Studies using THz spectral data have shown that dehydration of this compound monohydrate occurs at 100 °C and can be completed within 6 minutes under continuous heating at this temperature. nih.gov, mdpi.com Density functional theory (DFT) calculations complement THz spectroscopy by revealing that water molecule vibrations significantly influence THz absorption peaks, indicating that water removal during dehydration causes substantial changes in molecular structure and dynamics. nih.gov, mdpi.com THz spectroscopy offers superior qualitative identification of this compound and its monohydrate compared to Raman and PXRD in the 0.3–2.75 THz range. mdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, including biological extracts and hydrolyzed polysaccharides.

High-performance liquid chromatography (HPLC) is commonly used for the detection and quantification of monosaccharides and oligosaccharides. rsc.org While analyzing complex polysaccharide chains with HPLC can be challenging, it is effective for monosaccharide and oligosaccharide components. rsc.org Precolumn derivatization HPLC has been used to detect and quantify this compound monohydrate along with other monosaccharides in samples. nih.gov The method involves separation on a C18 column with gradient elution using phosphate-buffered saline and acetonitrile, and detection at 250 nm. nih.gov Polymer-based liquid chromatography columns modified with amino groups are specified for the quantitative analysis of this compound according to certain standards, with requirements for elution time, order, and resolution. shodex.com

Ion chromatography is another technique used for the quantification of neutral sugars, including rhamnose, in hydrolyzed pectin (B1162225). caas.cn An ICS-3000 Ion Chromatography system equipped with a CarboPac™ PA20 analytical column has been used for this purpose, employing different concentrations of sugar mixtures as standards. caas.cn

Countercurrent and centrifugal partition chromatography are liquid-liquid chromatography techniques applied for the separation and isolation of compounds from natural extracts. researchgate.net These methods enable the fractionation of sugar and saccharide solutions to achieve high purity. researchgate.net Centrifugal partition chromatography has been evaluated for analyzing the neutral monosaccharide composition of hydrolyzed pectin, demonstrating the efficiency of certain solvent systems for improving monosaccharide separation. researchgate.net Following hydrolysis of sugar beet pulp pectin, component monosaccharides, including this compound, have been isolated using centrifugal partition chromatography, yielding a pure this compound fraction with purity exceeding 90%. researchgate.net

Gas chromatography (GC) is a primary approach for identifying the glycoside chain connections of oligosaccharides and polysaccharides. rsc.org GC is also suitable for the assay of this compound.

Genomic, Transcriptomic, and Proteomic Approaches for this compound Pathway Elucidation

Genomic, transcriptomic, and proteomic approaches are employed to understand the genetic basis, gene expression patterns, and protein involvement in the synthesis, transport, and catabolism of this compound.